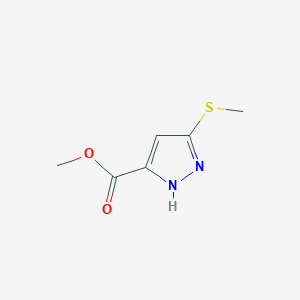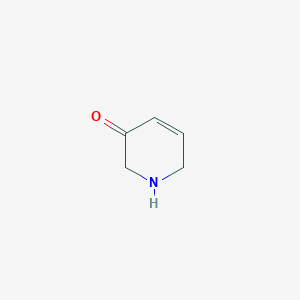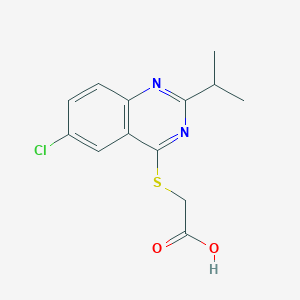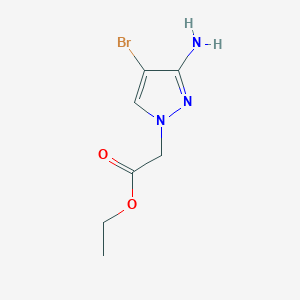
methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrazole ring and a carboxylate ester group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. For instance, the cyclocondensation of hydrazone with acetic acid or absolute ethanol under reflux conditions can yield the desired pyrazole compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate, Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-methanol.
Aplicaciones Científicas De Investigación
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(ethylsulfanyl)-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts specific chemical reactivity and biological activity. Compared to its sulfinyl and sulfonyl analogs, it is less oxidized and may exhibit different pharmacokinetic and pharmacodynamic properties. The ethylsulfanyl analog, on the other hand, has a slightly different steric profile, which can affect its interaction with biological targets .
Propiedades
Fórmula molecular |
C6H8N2O2S |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
methyl 3-methylsulfanyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-5(11-2)8-7-4/h3H,1-2H3,(H,7,8) |
Clave InChI |
UGYHQAQZCVQHCG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NN1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)







